molecular formula C18H34N4O6 B3034639 Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid CAS No. 2007910-53-2

Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid

Cat. No.: B3034639
CAS No.: 2007910-53-2
M. Wt: 402.5
InChI Key: FGNNJFSOSNSHRD-UHFFFAOYSA-N
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Description

Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid is a compound with the molecular formula C18H34N4O6. It is often used in research settings and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid typically involves the reaction of 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one with oxalic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid involves its interaction with specific molecular targets and pathways. These interactions can affect cellular processes and biochemical reactions, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one
  • Other piperidine derivatives

Uniqueness

Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid is unique due to its specific structure and the presence of both piperidine and oxalic acid components. This combination allows it to participate in a variety of chemical reactions and makes it useful in diverse research applications .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16N2O.C2H2O4/c2*1-7(11)10-4-2-8(6-9)3-5-10;3-1(4)2(5)6/h2*8H,2-6,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNNJFSOSNSHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN.CC(=O)N1CCC(CC1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid
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Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid
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Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid
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Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid
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Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid

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